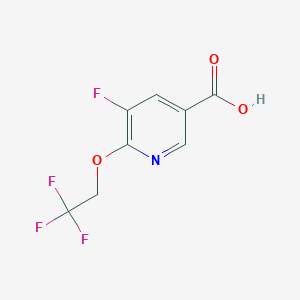

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid

Overview

Description

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid is a unique chemical compound with the molecular formula C8H5F4NO3 It is characterized by the presence of both fluorine and trifluoroethoxy groups attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with nicotinic acid as the core structure.

Fluorination: Introduction of the fluorine atom at the 5-position of the nicotinic acid ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Trifluoroethoxylation: The trifluoroethoxy group is introduced at the 6-position. This step involves the reaction of the fluorinated nicotinic acid with 2,2,2-trifluoroethanol in the presence of a suitable base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine and trifluoroethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines.

Scientific Research Applications

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its fluorine content.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The trifluoroethoxy group may also contribute to its overall pharmacokinetic properties, such as increased metabolic stability and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

- 5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid

- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid

- 6-Ethoxy-nicotinic acid

- 6-(Dimethylamino)nicotinic acid

Uniqueness

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid is unique due to the specific positioning of the fluorine and trifluoroethoxy groups on the nicotinic acid core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid is a fluorinated derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is being investigated for its applications in medicinal chemistry, particularly for its anti-inflammatory and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's structure features a fluorine atom at the 5-position and a trifluoroethoxy group at the 6-position of the nicotinic acid framework. The synthesis typically involves:

- Fluorination : Introducing a fluorine atom at the 5-position using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Trifluoroethoxylation : Reacting the fluorinated intermediate with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms enhances binding affinity to certain enzymes or receptors, which may modulate their activity. The trifluoroethoxy group potentially increases metabolic stability and membrane permeability, allowing for better bioavailability and efficacy in biological systems.

Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and pathways associated with inflammation. For example, it has been tested against various cell lines where it demonstrated a reduction in inflammatory markers .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro assays on cancer cell lines such as MCF7 (breast cancer), PANC1 (pancreatic cancer), and A549 (lung cancer) have shown that this compound can induce apoptosis and inhibit cell proliferation. The cytotoxicity was notably higher compared to non-fluorinated analogs .

- Mechanistic Insights : The compound's mechanism may involve the modulation of key signaling pathways related to cell survival and apoptosis .

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has moderate clearance rates and volume distribution in vivo. Its half-life is reported to be less than one hour in some cases, indicating rapid metabolism but also suggesting potential for optimization in drug formulation .

Properties

IUPAC Name |

5-fluoro-6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO3/c9-5-1-4(7(14)15)2-13-6(5)16-3-8(10,11)12/h1-2H,3H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPXNTAHLXSDDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.